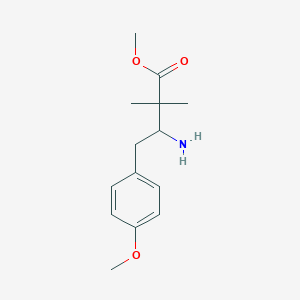
METHYL 3-AMINO-2,2-DIMETHYL-4-(P-METHOXYPHENYL)-BUTYRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a methoxyphenyl group, and a butyrate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-methoxybenzaldehyde, isobutyraldehyde, and methylamine.
Condensation Reaction: The p-methoxybenzaldehyde undergoes a condensation reaction with isobutyraldehyde in the presence of a base catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using methylamine under controlled conditions to introduce the amino group.
Esterification: Finally, the resulting compound is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxyphenyl group may interact with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-2,2-dimethyl-4-phenyl-butyrate: Lacks the methoxy group on the phenyl ring.
Methyl 3-amino-2,2-dimethyl-4-(p-hydroxyphenyl)-butyrate: Contains a hydroxy group instead of a methoxy group.
Methyl 3-amino-2,2-dimethyl-4-(p-chlorophenyl)-butyrate: Contains a chloro group instead of a methoxy group.
Uniqueness
Methyl 3-amino-2,2-dimethyl-4-(p-methoxyphenyl)-butyrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
methyl 3-amino-4-(4-methoxyphenyl)-2,2-dimethylbutanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,13(16)18-4)12(15)9-10-5-7-11(17-3)8-6-10/h5-8,12H,9,15H2,1-4H3 |
InChI-Schlüssel |
KFAQETCQBMUQHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CC1=CC=C(C=C1)OC)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















